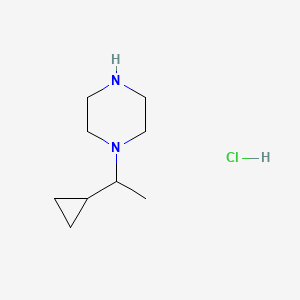

1-(1-Cyclopropylethyl)piperazine hydrochloride

説明

Historical Context and Discovery

The development of this compound emerges from the broader historical context of piperazine chemistry, which traces its origins to the fundamental discovery and characterization of the parent piperazine compound. Piperazine itself was first synthesized through the ammoniation of 1,2-dichloroethane or ethanolamine, establishing the foundational synthetic methodology that would later be adapted for the preparation of numerous substituted derivatives. The historical significance of piperazine compounds in pharmaceutical chemistry became apparent through the successful development of multiple therapeutic agents, including prominent examples such as sildenafil, ciprofloxacin, and ziprasidone, which collectively demonstrated the remarkable medicinal potential of this chemical class.

The specific development of cyclopropyl-substituted piperazines represents a more recent advancement in synthetic chemistry, driven by the recognition that small ring systems can impart unique pharmacological properties to drug molecules. The incorporation of cyclopropyl groups into pharmaceutical compounds has become an increasingly important strategy in medicinal chemistry, as these structural features often enhance metabolic stability, improve binding affinity to biological targets, and modulate physicochemical properties in favorable ways. The combination of cyclopropyl functionality with piperazine scaffolds represents a natural evolution in the quest to develop novel chemical entities with improved therapeutic profiles.

Research into compounds similar to this compound has been documented in various pharmaceutical development programs, particularly those focused on central nervous system disorders and receptor-selective therapeutics. Studies examining N-heterocyclic substituted piperazine derivatives have demonstrated the importance of specific substitution patterns in achieving desired biological activities, with particular emphasis on dopamine receptor selectivity and other neurotransmitter systems. The historical development of this compound class reflects the ongoing evolution of structure-activity relationship understanding in piperazine chemistry.

Nomenclature and Identification

The systematic nomenclature of this compound follows established conventions for naming substituted piperazine derivatives, with the International Union of Pure and Applied Chemistry providing the standardized framework for chemical naming. The compound is officially designated as this compound, with the Chemical Abstracts Service assigning the unique registry number 1337880-65-5 for unambiguous identification in chemical databases and literature. This nomenclature system clearly indicates the substitution pattern, with the 1-cyclopropylethyl group attached to the nitrogen atom at position 1 of the piperazine ring.

Alternative naming conventions and synonyms for this compound include various systematic and common names that reflect different aspects of its chemical structure. The compound may also be referenced as 1-(1-CYCLOPROPYLETHYL)PIPERAZINE HCL in uppercase notation, particularly in commercial and database contexts. The presence of multiple naming variations necessitates careful attention to the Chemical Abstracts Service number and molecular formula when conducting literature searches or procuring chemical samples for research purposes.

The molecular identification of this compound is further supported by its unique molecular descriptors, including the Simplified Molecular Input Line Entry System representation CC(C1CC1)N2CCNCC2.Cl, which provides a standardized linear notation for the compound's structure. The International Chemical Identifier and International Chemical Identifier Key serve as additional unique identifiers that facilitate database searching and cross-referencing across different chemical information systems. The MDL number MFCD22380330 provides another layer of identification specificity for this compound in commercial chemical databases.

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| Chemical Name | This compound |

| CAS Registry Number | 1337880-65-5 |

| Molecular Formula | C₉H₁₉ClN₂ |

| Molecular Weight | 190.71 g/mol |

| MDL Number | MFCD22380330 |

| SMILES Notation | CC(C1CC1)N2CCNCC2.Cl |

Position in the Piperazine Derivative Family

This compound occupies a distinctive position within the expansive family of piperazine derivatives, representing a specialized subclass characterized by cycloalkyl substitution patterns. The broader piperazine derivative family encompasses hundreds of compounds with diverse structural modifications, ranging from simple alkyl substitutions to complex polycyclic systems that incorporate multiple pharmacophoric elements. Within this chemical diversity, compounds bearing cyclopropyl substituents represent a relatively specialized subset that has gained prominence due to the unique properties imparted by the three-membered ring system.

The structural relationship between this compound and other piperazine derivatives can be understood through systematic comparison of substitution patterns and their effects on chemical and biological properties. Related compounds within this family include various cyclopropyl-substituted analogues, such as 1-(Cyclopropylcarbonyl)piperazine hydrochloride, which features a different connectivity pattern between the cyclopropyl group and the piperazine ring system. These structural variations provide valuable insights into structure-activity relationships and help define the chemical space occupied by cyclopropyl-piperazine hybrids.

The position of this compound within the piperazine family is further defined by its relationship to established pharmaceutical agents that share the basic piperazine scaffold. Notable examples include cetirizine, meclizine, and flunarizine, which demonstrate the successful translation of piperazine chemistry into therapeutic applications. While these compounds feature different substitution patterns compared to this compound, they collectively illustrate the versatility and medicinal potential of the piperazine framework. The cyclopropylethyl substitution pattern represents a unique modification that distinguishes this compound from established therapeutic agents while maintaining the core structural features that characterize successful piperazine-based drugs.

Table 2: Comparative Analysis of Related Piperazine Derivatives

| Compound | CAS Number | Molecular Formula | Key Structural Feature |

|---|---|---|---|

| 1-(1-Cyclopropylethyl)piperazine HCl | 1337880-65-5 | C₉H₁₉ClN₂ | Cyclopropylethyl substitution |

| 1-(Cyclopropylcarbonyl)piperazine HCl | 1021298-67-8 | C₈H₁₅ClN₂O | Cyclopropylcarbonyl substitution |

| Piperazine (parent compound) | 110-85-0 | C₄H₁₀N₂ | Unsubstituted ring system |

Significance in Chemical Research

The research significance of this compound extends across multiple domains of chemical investigation, particularly in the areas of synthetic methodology development, structure-activity relationship studies, and pharmaceutical intermediate chemistry. The compound serves as a valuable building block for the construction of more complex molecular architectures, with its unique substitution pattern providing opportunities for further chemical elaboration through standard organic transformations. Research applications have demonstrated the utility of this compound as a synthetic intermediate in the preparation of novel heterocyclic systems and potential pharmaceutical candidates.

In the context of medicinal chemistry research, this compound represents an important tool for investigating the effects of cyclopropyl substitution on biological activity. Studies examining similar compounds have revealed that cyclopropyl groups can significantly influence pharmacological profiles, including receptor binding affinity, metabolic stability, and tissue distribution characteristics. The specific structural features of this compound make it particularly valuable for structure-activity relationship studies aimed at understanding the role of small ring systems in modulating biological activity.

The compound's significance in chemical research is further highlighted by its role in advancing synthetic methodology for piperazine derivative preparation. The synthetic routes used to access this compound involve sophisticated chemical transformations that contribute to the broader understanding of nitrogen heterocycle chemistry. These methodological advances have implications beyond the specific compound, providing general strategies that can be applied to the synthesis of related structures and expanding the accessible chemical space for drug discovery programs.

Research investigating the physical and chemical properties of this compound has contributed valuable data to the scientific literature, including computational chemistry parameters such as topological polar surface area, partition coefficients, and hydrogen bonding characteristics. These property studies provide essential information for understanding the compound's behavior in biological systems and guide the design of related molecules with optimized characteristics for specific research applications.

Table 3: Computed Chemical Properties

| Property | Value | Reference Method |

|---|---|---|

| Topological Polar Surface Area | 15.27 Ų | Computational analysis |

| LogP (Partition Coefficient) | 1.1119 | Computational prediction |

| Hydrogen Bond Acceptors | 2 | Structure-based calculation |

| Hydrogen Bond Donors | 1 | Structure-based calculation |

| Rotatable Bonds | 2 | Conformational analysis |

特性

IUPAC Name |

1-(1-cyclopropylethyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2.ClH/c1-8(9-2-3-9)11-6-4-10-5-7-11;/h8-10H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKISUHOWGGNME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Step 1: Deprotection of Boc-Protected Intermediate

- Starting material : 4-(cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl ester.

- Solvent : Anhydrous dichloromethane.

- Reagent : Trifluoroacetic acid (TFA).

- Conditions :

- The ester is dispersed in dichloromethane and cooled to 0–10 °C.

- TFA is added dropwise under nitrogen atmosphere.

- After addition, the mixture is warmed to 25 °C and stirred for 3–5 hours.

- Completion is monitored by gas phase analysis.

- The solvent and excess TFA are removed under reduced pressure to yield 1-cyclopropane formyl piperazine as an oil or crude product.

Step 2: Salt Formation and Crystallization

- Intermediate : 1-cyclopropane formyl piperazine.

- Solvent : Commonly absolute ethanol or methanol; sometimes isopropanol or other alcohols.

- Acyl chloride reagents : Cyclopropane formyl chloride is typical, but acetyl chloride, methanesulfonyl chloride, n-butyl chloride, and ethyl sulfonyl chloride have also been used to form various hydrochloride salts.

- Procedure :

- The intermediate is dissolved in the alcohol solvent and cooled to 0–5 °C.

- The acyl chloride is added dropwise under nitrogen.

- The mixture is warmed to 20–25 °C and stirred for 1 hour.

- Seed crystals are added to initiate crystallization.

- A non-polar solvent such as methyl tert-butyl ether, n-heptane, or ethyl acetate is added to promote crystallization.

- The mixture is cooled to 0 °C and stirred for an additional hour.

- The solid is filtered, washed with the crystallization solvent, and dried under vacuum at 20–30 °C for 5–6 hours to yield the hydrochloride salt.

Representative Experimental Data

| Example | Starting Material (g) | TFA (g) | Solvent (mL) | Acyl Chloride (g) | Alcohol Solvent (mL) | Crystallization Solvent | Yield (%) | Piperazine Content (ppm) |

|---|---|---|---|---|---|---|---|---|

| 1 | 68 | 140 | 170 DCM | 25.2 cyclopropane formyl chloride | 102 ethanol | Methyl tert-butyl ether | 86 | 50 |

| 2 | 120 | 242 | 330 DCM | 46 cyclopropane formyl chloride | 180 ethanol | Methyl tert-butyl ether | 90 | 80 |

| 3 | 150 | 270 | 250 DCM | 56 cyclopropane formyl chloride | 190 ethanol | Isopropyl ether | 88 | 70 |

| 4 | 100 | 203 | 250 DCM | 28 acetyl chloride | 140 ethanol | Methyl tert-butyl ether | 87 | 92 |

| 5 | 120 | 200 | 300 DCM | 51 methanesulfonyl chloride | 165 ethanol | n-Heptane | 89 | 80 |

| 6 | 68 | 140 | 160 DCM | 25.2 n-butyl chloride | 102 ethanol | Ethyl acetate | 88 | 50 |

| 7 | 70 | 140 | 160 DCM | 30 ethyl sulfonyl chloride | 150 ethanol | Methyl tert-butyl ether | 89 | 60 |

DCM = Dichloromethane

This table summarizes key parameters and outcomes from various experimental runs, demonstrating the robustness and flexibility of the method.

Analytical Characterization

- Nuclear Magnetic Resonance (NMR) : Proton NMR confirms the structure with characteristic chemical shifts, e.g., broad signals at ~9.68 ppm for amine protons, multiplets for piperazine ring protons around 3.0–3.9 ppm, and cyclopropyl protons at 0.7–2.0 ppm.

- Purity : Piperazine content in the final product is typically very low (50–92 ppm), indicating high purity.

- Yield : High isolated yields ranging from 86% to 90% are consistently achieved.

- Crystallinity : Controlled crystallization ensures product stability and ease of handling.

Advantages of the Method

- Raw materials : Readily available and cost-effective.

- Process simplicity : Straightforward two-step synthesis.

- Mild conditions : Reactions occur at moderate temperatures (0–25 °C).

- Environmental considerations : Use of relatively benign solvents and avoidance of excessive reagents.

- Industrial suitability : High yield and purity support scale-up potential.

- Product quality : Low impurity levels and consistent batch reproducibility.

化学反応の分析

1-(1-Cyclopropylethyl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

科学的研究の応用

1-(1-Cyclopropylethyl)piperazine hydrochloride, also known by its CAS number 1337880-65-5, is a compound that has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities. This article will explore its applications in scientific research, particularly in the fields of medicinal chemistry, pharmacology, and materials science.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacological agent. The piperazine moiety is known for its ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This compound has been explored for:

- Antidepressant Activity : Research indicates that derivatives of piperazine can exhibit antidepressant-like effects in animal models, suggesting potential therapeutic applications for mood disorders.

- Antipsychotic Properties : Similar compounds have shown efficacy in treating schizophrenia and other psychotic disorders through their interaction with dopaminergic pathways.

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Its effects on neurotransmitter systems could lead to developments in treatments for neurological disorders such as:

- Anxiety Disorders : Studies suggest that compounds with similar structures can modulate anxiety-related behaviors.

- Cognitive Enhancement : There is ongoing research into the cognitive-enhancing properties of piperazine derivatives.

Material Science

Beyond pharmacological applications, this compound can serve as a building block in material science. Its unique structure allows it to be used in:

- Polymer Synthesis : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

- Nanomaterials : Research is being conducted into using such compounds to create nanostructured materials with tailored properties for various industrial applications.

Synthetic Chemistry

In synthetic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Substitution Reactions : The piperazine ring can undergo nucleophilic substitutions to introduce diverse functional groups.

- Cyclization Reactions : It can be utilized to form cyclic compounds, which are often biologically active.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of piperazine derivatives, including this compound. The compound was tested in rodent models and exhibited significant reductions in depressive-like behaviors when compared to control groups. The mechanism was attributed to enhanced serotonergic activity.

Case Study 2: Neuroprotective Effects

Research conducted at a leading university examined the neuroprotective effects of this compound against neurodegenerative diseases. In vitro studies demonstrated that it could reduce oxidative stress markers and promote neuronal survival under toxic conditions, indicating potential therapeutic benefits for conditions like Alzheimer's disease.

Case Study 3: Material Development

A recent investigation into polymer composites revealed that incorporating this compound improved tensile strength and thermal stability of the materials. This finding suggests its utility in developing advanced materials for aerospace and automotive industries.

作用機序

The mechanism of action of 1-(1-Cyclopropylethyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a GABA receptor agonist, which means it binds to and activates GABA receptors . This interaction leads to the modulation of neurotransmitter release and neuronal excitability .

類似化合物との比較

Comparison with Similar Piperazine Derivatives

Structural Comparisons

Piperazine derivatives differ primarily in their substituents, which dictate their biological and physicochemical properties. Below is a comparative analysis:

Key Observations :

Pharmacological Activity

Receptor Binding and CNS Activity

- The cyclopropylethyl group may enhance selectivity for sigma receptors over other CNS targets .

- Serotonin Receptor Modulation : Piperazines with aryl substituents (e.g., 1-(3-trifluoromethylphenyl)piperazine) exhibit 5-HT1B/5-HT2A agonism/antagonism . The cyclopropylethyl group’s steric effects might reduce off-target interactions compared to bulkier substituents like naphthyl groups .

Antimicrobial Activity

- 1-(4-Chlorophenyl)-1-propylpiperazine () demonstrates strong activity against S. aureus and P. aeruginosa. The cyclopropylethyl group’s lipophilicity could similarly enhance membrane penetration but may require optimization to avoid cytotoxicity .

Physicochemical Properties

| Property | 1-(1-Cyclopropylethyl)piperazine HCl | 1-(3-Chlorophenyl)piperazine HCl | 1-(Cyclopropylcarbonyl)piperazine HCl |

|---|---|---|---|

| Solubility (Polarity) | Moderate (lipophilic cyclopropane) | Low (aromatic Cl) | High (polar carbonyl) |

| Metabolic Stability | Likely high (steric hindrance) | Moderate | Low (reactive carbonyl) |

| LogP (Predicted) | ~2.5 | ~3.0 | ~1.8 |

Notes:

生物活性

1-(1-Cyclopropylethyl)piperazine hydrochloride is a chemical compound that has garnered attention for its biological activity, particularly in pharmacological contexts. This compound, identified by its CAS number 1337880-65-5, is a piperazine derivative that exhibits various biological properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

- Molecular Formula : CHClN

- Molecular Weight : 187.7 g/mol

- IUPAC Name : this compound

The cyclopropyl group contributes to the compound's unique properties, influencing its interaction with biological targets.

Research indicates that this compound interacts with specific receptors in the central nervous system, particularly serotonin and dopamine receptors. These interactions can lead to various pharmacological effects, including anxiolytic and antidepressant activities.

Pharmacological Effects

- Anxiolytic Activity : Studies have shown that the compound exhibits potential anxiolytic effects in animal models. It appears to modulate neurotransmitter systems associated with anxiety regulation.

- Antidepressant Properties : Preliminary data suggest that this compound may also possess antidepressant-like effects, potentially through its action on serotonin receptors.

- Neuroprotective Effects : There is emerging evidence that compounds similar to this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- A study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in reducing anxiety-like behavior in rodent models. The research highlighted its ability to enhance serotonergic transmission, which is crucial for mood regulation .

- Another investigation focused on the structure-activity relationship (SAR) of piperazine derivatives, revealing that modifications to the cyclopropyl group significantly impacted receptor binding affinity and selectivity .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(1-Cyclopropylethyl)piperazine hydrochloride?

- Methodological Guidance : Synthesis of piperazine hydrochlorides often involves condensation reactions between piperazine and halogenated precursors. For example, chloroethylcyclopropane could react with piperazine under controlled heating (e.g., 140°C) in a solvent like ethanol, followed by hydrochloric acid quenching to form the hydrochloride salt. Reaction optimization may include adjusting molar ratios, temperature, and catalyst use, as seen in analogous piperazine derivative syntheses . Purification typically involves recrystallization or column chromatography.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : Confirm the presence of the cyclopropylethyl group (e.g., characteristic cyclopropane ring proton shifts at δ 0.5–1.5 ppm) and piperazine backbone.

- High-Performance Liquid Chromatography (HPLC) : Assess purity using a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical mass).

- X-ray Crystallography (if crystalline): Resolve the 3D structure to confirm stereochemistry .

Q. What safety precautions are necessary when handling this compound?

- Safety Protocols :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- Storage : Store in airtight containers at -20°C to prevent degradation .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

- Optimization Strategies :

- Temperature Control : Gradual heating (e.g., 100–140°C) reduces side reactions like cyclopropane ring opening .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance nucleophilic substitution efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates .

- Real-Time Monitoring : Use TLC or in-situ IR to track reaction progress and adjust parameters dynamically .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

- Troubleshooting Framework :

- NMR Signal Overlap : Employ 2D techniques (e.g., COSY, HSQC) to resolve overlapping peaks from the cyclopropylethyl and piperazine groups .

- Purity Discrepancies : Re-run HPLC with gradient elution to separate co-eluting impurities .

- Mass Accuracy Issues : Calibrate MS instruments using standard references (e.g., sodium formate clusters) and verify ionization efficiency .

- Contradictory Melting Points : Compare results across multiple batches and solvents to identify polymorphic variations .

Q. What are the implications of the cyclopropylethyl group on the compound's stability under different pH conditions?

- Stability Profiling :

- Acidic Conditions (pH < 3) : The cyclopropane ring may undergo ring-opening reactions, forming propene derivatives; monitor via NMR .

- Basic Conditions (pH > 10) : Piperazine deprotonation could reduce solubility, leading to precipitation. Stability studies in buffers (e.g., phosphate, Tris-HCl) are recommended .

- Oxidative Stress : Evaluate susceptibility to peroxides or light-induced degradation using accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

- Resolution Strategy :

- Solubility Screening : Systematically test solvents (e.g., water, DMSO, chloroform) using saturation shake-flask methods .

- Structural Analogues : Compare with data from similar compounds (e.g., 1-(4-fluorophenyl)piperazine hydrochloride, which shows higher aqueous solubility due to halogen electronegativity) .

- Molecular Dynamics Simulations : Predict solvation free energy to explain experimental discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。